N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS/c1-9-7-10(2)24(23-9)15-6-5-13(21-22-15)16(25)20-17-19-12-4-3-11(18)8-14(12)26-17/h3-8H,1-2H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTYDBNNHUKLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This compound is primarily recognized for its role as a selective androgen receptor modulator (SARM), which has implications for treating androgen-dependent conditions such as prostate cancer.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₃ClN₆OS, with a molecular weight of 384.84 g/mol. Its structure can be described as consisting of a benzothiazole moiety, a pyridazine core, and a pyrazole substituent, which contribute to its biological activity. The presence of the chlorine atom on the benzothiazole ring enhances its pharmacological properties by facilitating π–π interactions that are crucial for binding to biological targets.
Androgen Receptor Modulation
Research indicates that this compound exhibits significant antagonistic activity against androgen receptors. This property positions it as a promising candidate for the treatment of conditions related to androgen excess, such as prostate cancer. The compound's ability to selectively modulate androgen receptors allows it to minimize agonistic effects while effectively blocking unwanted androgen signaling pathways.
Interaction Studies
Interaction studies have shown that this compound not only targets androgen receptors but also interacts with various other biological targets. These studies typically employ techniques such as molecular docking and in vitro assays to elucidate the compound's mechanism of action and potential side effects. The findings suggest that the compound's unique structural features may allow for further modifications to enhance its efficacy and selectivity.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other compounds known for their biological activities. However, its specific combination of functional groups differentiates it from other SARMs and enhances its selectivity.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. These reactions are designed to optimize yield while maintaining the integrity of the compound's structure.
Efficacy Against Pathogens
In addition to its activity as an androgen receptor modulator, preliminary studies suggest potential anti-tubercular properties. A series of related compounds have been evaluated against Mycobacterium tuberculosis, showing varying degrees of inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . Although these findings are preliminary, they indicate that further exploration into the anti-tubercular potential of this class of compounds could be warranted.
Toxicity Assessment
The cytotoxicity of this compound has been assessed using human embryonic kidney cells (HEK-293). Results indicate that the compound exhibits low toxicity, making it a suitable candidate for further development in therapeutic applications .
Chemical Reactions Analysis
Key Reactions for Analogous Compounds:
Pyridazine Ring
-
Electrophilic Substitution : Limited due to electron-deficient nature; reactivity enhanced at C3 (para to carboxamide).
-
Coordination Chemistry : Pyridazine nitrogen atoms can act as ligands for metal complexes, altering redox properties .
Chlorobenzo[d]thiazole
-
Chlorine Reactivity : Susceptible to nucleophilic displacement (e.g., with amines or alkoxides) to form derivatives.
-
Thiazole Ring Stability : Resists oxidation under mild conditions but may undergo ring-opening under strong acids/bases .
Carboxamide Linkage
-
Hydrolysis : Forms carboxylic acid and amine under acidic/basic conditions.
-
Condensation Reactions : Potential for forming hydrazones or Schiff bases with hydrazines/aldehydes .
Anticipated Biological Activity
While direct data for this compound is unavailable, structurally related analogs exhibit:
-
Anticancer Activity : Pyridazine-carboxamide derivatives show inhibition of tubulin polymerization (e.g., IC₅₀ = 2.01 µM for compound 35b ).
-
Anticonvulsant Properties : Thiazole-pyridazine hybrids protect against seizures (ED₅₀ = 24.38 mg/kg in electroshock tests ).
Stability and Degradation
-
Thermal Stability : Likely stable up to 200°C based on pyridazine-thiazole hybrids .
-
Photodegradation : Benzo[d]thiazole moieties may undergo photolytic cleavage under UV light.
Comparative Analysis of Analogous Derivatives
Limitations and Research Gaps
-
No direct synthetic protocols or spectral data (NMR, MS) are available for the target compound.
-
Biological assays (e.g., kinase inhibition, cytotoxicity) remain unexplored.
Recommendations for Further Study
-
Synthetic Optimization : Explore Ullmann-type couplings for benzo[d]thiazole-pyridazine linkage.
-
Pharmacological Profiling : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
-
Computational Modeling : Predict binding affinity with tubulin or GABA receptors via molecular docking.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine (LH)
- Structure : Replaces the pyridazine-carboxamide group with a methanimine linker and phenyl/pyridinyl substituents .
- Synthesis: Prepared via condensation of 2-amino-6-chlorobenzothiazole with phenyl-pyridinyl ketone derivatives, yielding a brownish-yellow powder .
- Key Data : ESI-MS molecular weight (calc. 351.174; found 351.176) .
Malonate Derivatives (e.g., Compounds 5fc, 5gr, 5gc, 5hr)
- Structure: Replace the pyridazine core with a malonate ester, retaining the 6-chlorobenzo[d]thiazol-2-ylamino group .
- Synthesis : Catalyzed by Q catalyst (10 mol%) at 25°C for 72–96 hours, followed by column chromatography (PE/ether = 7:1). Yields range from 75% to 82% .
Physical Properties :
Compound Yield (%) Melting Point (°C) Enantiomeric Purity (HPLC) 5fc 76 113–115 82.0% 5hr 82 125–127 80.0%
Pyridazine-Carboxamide Derivatives in Patent Literature
- Examples: (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Crystalline forms of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide .
- Key Differences : These analogs incorporate trifluoromethyl groups, morpholine, or cyclopropane moieties, which may enhance metabolic stability or target affinity compared to the dimethylpyrazole substituent in the target compound .
Structural and Physicochemical Analysis
Core Heterocycle Influence
- The pyridazine core in the target compound provides a planar, electron-deficient aromatic system, facilitating π-π stacking interactions.
- The 3,5-dimethylpyrazole group in the target compound may offer improved hydrogen-bonding capacity compared to the phenyl/pyridinyl groups in LH .
Thermal Stability and Purity
- Malonates: Higher melting points (e.g., 125–127°C for 5hr) correlate with increased molecular weight and crystallinity .
- The target compound’s purity and stability are likely influenced by its substituents, though direct data are unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
